(2S)-2-[(4-Methoxyphenoxy)methyl]oxirane, also known as 2-[(4-Methoxyphenoxy)methyl]oxirane, is an organic compound characterized by its unique epoxide structure, which features a three-membered cyclic ether known as an oxirane ring. The molecular formula for this compound is C₁₀H₁₂O₃, and it has a molecular weight of approximately 180.2 g/mol. This compound belongs to the class of aromatic ethers and epoxides, and it is primarily synthesized for research purposes due to its reactivity in various organic transformations.
The presence of the methoxy group attached to the phenyl ring enhances the compound's solubility and influences its chemical behavior, making it a valuable building block in organic synthesis and material science .
The oxirane ring (three-membered cyclic ether) in (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane is a reactive functional group commonly used in organic synthesis as an epoxide. Epoxides can undergo ring-opening reactions with various nucleophiles, allowing for the formation of new carbon-carbon and carbon-oxygen bonds. This property suggests potential applications of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane as a building block in the synthesis of complex organic molecules .
The (4-Methoxyphenoxy)methyl group in the molecule introduces an aromatic ring and a methoxy functional group. Aromatic rings can participate in various polymerization reactions, while methoxy groups can influence the solubility and other properties of polymers. Therefore, (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane might be investigated as a potential co-monomer in the design of novel polymers with specific functionalities .
The biological activity of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane remains unexplored. However, the presence of an oxirane ring and an aromatic group suggests some possibilities. Epoxides can exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. Additionally, aromatic rings are found in many bioactive molecules. Further research would be needed to determine if (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane possesses any medicinal properties .
These reactions highlight the versatility of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane as an intermediate in organic synthesis.
While specific studies on the biological activity of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane remain limited, compounds containing epoxide groups often exhibit significant biological properties. Epoxides can demonstrate antitumor, antibacterial, and antifungal activities due to their reactivity with biological macromolecules. The aromatic ring present in this compound is also common in many bioactive molecules, suggesting potential pharmacological relevance.
Research indicates that (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane may interact with protein kinase C—a key enzyme involved in cell signaling pathways related to cancer and other diseases—indicating its potential as a lead compound for therapeutic development .
The synthesis of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane can be achieved through several methods:
In industrial settings, continuous flow reactors may be employed to ensure consistent production, optimizing reaction conditions to maximize yield and purity.
Studies exploring the interactions of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane with biological systems are ongoing. Its ability to modulate protein kinase C suggests that it may influence cellular signaling pathways related to growth and differentiation. Further research is necessary to elucidate these interactions comprehensively and assess their implications for therapeutic applications .
Several compounds share structural similarities with (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-[(3-Methoxyphenoxy)methyl]oxirane | 2210-75-5 | Similar epoxide structure but differs in methoxy position on the phenyl ring. |
| 2-[(4-Chlorophenoxy)methyl]oxirane | 2212-05-7 | Contains a chlorine substituent instead of methoxy; may exhibit different biological activities. |
| 2-[(2-Methoxyphenoxy)methyl]oxirane | 2210-74-4 | Similar structure but has methoxy positioned differently; potential variations in reactivity and biological effects. |
The unique combination of an epoxide and a para-substituted methoxyphenyl group in (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity .